molecular formula C10H8BrNOS B13296542 [5-(4-Bromophenyl)-1,2-oxazol-3-YL]methanethiol

[5-(4-Bromophenyl)-1,2-oxazol-3-YL]methanethiol

Cat. No.: B13296542
M. Wt: 270.15 g/mol
InChI Key: MWJPQBLUYSHTPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(4-Bromophenyl)-1,2-oxazol-3-YL]methanethiol: is a heterocyclic compound that contains both an oxazole ring and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Bromophenyl)-1,2-oxazol-3-YL]methanethiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzonitrile with hydroxylamine to form the corresponding oxime, which is then cyclized to form the oxazole ring. The thiol group can be introduced via a nucleophilic substitution reaction using thiourea or other sulfur-containing reagents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

[5-(4-Bromophenyl)-1,2-oxazol-3-YL]methanethiol: can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution of the bromine atom can produce a variety of substituted derivatives .

Scientific Research Applications

[5-(4-Bromophenyl)-1,2-oxazol-3-YL]methanethiol: has several applications in scientific research:

Mechanism of Action

The mechanism of action of [5-(4-Bromophenyl)-1,2-oxazol-3-YL]methanethiol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further investigation and could vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

[5-(4-Bromophenyl)-1,2-oxazol-3-YL]methanethiol: can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H8BrNOS

Molecular Weight

270.15 g/mol

IUPAC Name

[5-(4-bromophenyl)-1,2-oxazol-3-yl]methanethiol

InChI

InChI=1S/C10H8BrNOS/c11-8-3-1-7(2-4-8)10-5-9(6-14)12-13-10/h1-5,14H,6H2

InChI Key

MWJPQBLUYSHTPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CS)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.